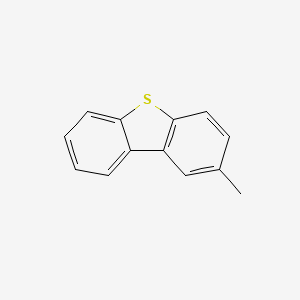

2-Methyldibenzothiophene

Descripción

Contextual Significance within Polycyclic Aromatic Sulfur Heterocycles (PASHs)

Polycyclic aromatic sulfur heterocycles (PASHs) are a class of organic compounds that are structurally related to polycyclic aromatic hydrocarbons (PAHs), but with one or more carbon atoms in the aromatic rings replaced by a sulfur atom. nih.govucf.edu These compounds are of considerable interest in several scientific disciplines. pash-standards.de

In geochemistry , the distribution of PASH isomers, including methyldibenzothiophenes, in crude oil can provide valuable information about the source rock and the thermal maturity of the oil. pash-standards.deunal.edu.co The relative abundance of different isomers can act as a molecular marker, helping to trace the origin and geological history of petroleum deposits. pash-standards.de

Within the fossil fuel industry , PASHs like 2-methyldibenzothiophene are significant because of their resistance to removal during hydrodesulfurization (HDS) processes. pash-standards.deresearchgate.net While simple aliphatic sulfur compounds are readily removed, the aromatic nature of PASHs makes them more stable and challenging to break down, posing a hurdle to achieving ultra-low sulfur fuel standards. pash-standards.deresearchgate.net

From an environmental chemistry perspective, PASHs are released into the environment through oil spills, industrial activities, and the burning of organic matter. pash-standards.de Their presence has been detected in various environmental samples, including urban dust and marine sediments. pash-standards.descielo.br

In the field of toxicology , some PASHs have been shown to be mutagenic and carcinogenic. pash-standards.de While research into the specific toxicity of many PASHs is ongoing and often limited by the availability of pure standards, the potential for adverse health effects underscores the importance of their study. pash-standards.de

Isomeric Forms of Methyldibenzothiophenes and their Distinctive Research Implications

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. solubilityofthings.combiopharmaservices.com In the case of methyldibenzothiophene (C13H10S), the methyl group can be attached to different positions on the dibenzothiophene (B1670422) skeleton, leading to several structural isomers, including 1-, 2-, 3-, and 4-methyldibenzothiophene (B47821). researchgate.net These isomers, despite their identical chemical formula, can exhibit distinct physical, chemical, and biological properties. solubilityofthings.comsemanticscholar.org

The different spatial arrangements of atoms in isomers can lead to variations in their chemical reactivity and physical properties such as boiling points, melting points, and solubility. solubilityofthings.com This is particularly relevant in the context of hydrodesulfurization (HDS), where the position of the methyl group can significantly influence the molecule's susceptibility to catalytic breakdown. researchgate.net For instance, isomers with methyl groups that sterically hinder the sulfur atom, such as 4-methyldibenzothiophene, are generally more resistant to desulfurization than isomers like this compound where the sulfur atom is more exposed. researchgate.netsmolecule.com

The relative abundance of thermodynamically more stable isomers (like 2- and 3-methyldibenzothiophene) compared to less stable ones (like 1- and 4-methyldibenzothiophene) is a key indicator of the thermal maturity of crude oil. pash-standards.de This ratio, known as the Methyldibenzothiophene Ratio (MDR), increases with increasing maturity. unal.edu.co

Historical Trajectory and Evolution of Scholarly Inquiry on the Compound

The study of dibenzothiophene and its derivatives, including this compound, has a history rooted in the need to understand and process fossil fuels. Early research focused on the synthesis and characterization of these compounds. ias.ac.inias.ac.in For instance, a notable synthesis of this compound involves the condensation of a substituted thiophenol with 2-bromocyclohexanone, followed by cyclization and dehydrogenation. ias.ac.inias.ac.in

With the rise of environmental awareness and stricter regulations on sulfur content in fuels, research shifted towards understanding the behavior of these compounds in hydrodesulfurization (HDS) processes. researchgate.nettue.nl Studies in the late 20th century began to systematically investigate the reactivity of different methyldibenzothiophene isomers over various catalysts, revealing the significant impact of steric hindrance on desulfurization rates. tue.nlacs.org

More recently, research has expanded to include the biodegradation of these persistent pollutants. asm.orgnih.gov Scientists are investigating microbial pathways that can break down dibenzothiophenes, offering potential bioremediation strategies for contaminated sites. asm.orgresearchgate.net The "Kodama pathway" is one such identified metabolic route for dibenzothiophene degradation. asm.org Furthermore, advanced analytical techniques are being developed to accurately identify and quantify specific PASH isomers in complex environmental and petroleum samples. ucf.edu

Fundamental Research Paradigms and Orientations in this compound Studies

The investigation of this compound is approached through several research paradigms, which provide the philosophical and methodological frameworks for scientific inquiry. banglajol.infopressbooks.pub

A significant portion of the research on this compound falls under the positivist paradigm . pressbooks.pubresearcher.life This approach assumes an objective reality that can be measured and understood through empirical, often quantitative, methods. pressbooks.pubresearcher.life Examples include studies that precisely measure the reaction kinetics of this compound hydrodesulfurization or quantify its concentration in environmental samples using analytical instrumentation. tue.nl This paradigm emphasizes objectivity and the use of deductive logic to test hypotheses. pressbooks.pub

The interpretivist or constructivist paradigm also finds application, particularly in understanding the complex interactions of this compound within biological systems. banglajol.infojaistonline.org This paradigm acknowledges that reality can be socially constructed and that understanding requires interpreting the meanings that individuals or, in this case, biological systems, assign to phenomena. banglajol.infojaistonline.org Research into the specific enzymatic pathways and microbial consortia involved in the biodegradation of this compound often employs qualitative and exploratory methods that align with this paradigm. researchgate.net

A pragmatist paradigm is often implicitly adopted in applied research, where the focus is on "what works" to solve a particular problem. researcher.lifejaistonline.org This approach allows for the use of mixed methods, combining quantitative and qualitative data to address a research question comprehensively. For example, a study aiming to develop an effective bioremediation strategy for a site contaminated with methyldibenzothiophenes might combine quantitative analysis of degradation rates with qualitative observations of microbial community changes.

Finally, the critical paradigm can be seen in research that aims to critique and challenge existing industrial practices and environmental policies related to sulfur pollution. pressbooks.pub This research often highlights the environmental and health risks associated with compounds like this compound and advocates for social and industrial change to mitigate these risks.

Structure

3D Structure

Propiedades

Número CAS |

30995-64-3 |

|---|---|

Fórmula molecular |

C13H10S |

Peso molecular |

198.29 g/mol |

Nombre IUPAC |

2-methyldibenzothiophene |

InChI |

InChI=1S/C13H10S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3 |

Clave InChI |

VHUXLBLPAMBOJS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)SC3=CC=CC=C32 |

Origen del producto |

United States |

Catalytic Transformation of 2 Methyldibenzothiophene in Energy Applications

Hydrodesulfurization (HDS) Mechanisms and Reaction Kinetics

The hydrodesulfurization of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives like 2-methyldibenzothiophene proceeds primarily through two competing reaction pathways: Direct Desulfurization (DDS) and Hydrogenation-Desulfurization (HYD). mdpi.comsci-hub.se The prevalence of one pathway over the other is influenced by the catalyst type, reaction conditions, and the specific structure of the sulfur-containing molecule. mdpi.com

Direct Desulfurization (DDS) Pathway Investigations

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the this compound molecule without prior hydrogenation of the aromatic rings. mdpi.comnih.gov This process leads to the formation of 2-methylbiphenyl (B165360) as the primary hydrocarbon product. sci-hub.se The DDS route is often favored for unsubstituted dibenzothiophene. sci-hub.se However, the presence and position of alkyl substituents, such as the methyl group in this compound, can significantly influence the efficiency of this pathway. The DDS pathway is thought to occur via the σ-adsorption of the sulfur atom onto the catalyst's active sites. sci-hub.se This interaction is susceptible to steric hindrance from adjacent alkyl groups. sci-hub.se

Hydrogenation-Desulfurization (HYD) Pathway Investigations

In contrast, the Hydrogenation-Desulfurization (HYD) pathway involves the initial hydrogenation of one of the aromatic rings of the this compound molecule. mdpi.comnih.gov This initial step forms partially hydrogenated intermediates such as tetrahydro- and hexahydro-methyldibenzothiophene. mdpi.com These intermediates are then more readily desulfurized to produce cyclohexylbenzene (B7769038) and its derivatives. mdpi.comnih.gov The HYD pathway is generally considered dominant for the removal of sterically hindered dibenzothiophenes. sci-hub.se This route is facilitated by the π-adsorption of the aromatic ring onto the catalyst surface, which is less affected by the steric hindrance from alkyl groups near the sulfur atom. sci-hub.se The HYD pathway is often more effective for deep desulfurization as it can overcome the steric limitations of the DDS route.

Impact of Alkyl Substitution Position on HDS Reactivity and Steric Hindrance

The position of the methyl group on the dibenzothiophene ring system has a profound impact on its hydrodesulfurization reactivity. Alkyl groups located at the 4- and 6-positions, adjacent to the sulfur atom, are known to create significant steric hindrance. researchgate.net This hindrance restricts the access of the sulfur atom to the active sites on the catalyst, thereby impeding the DDS pathway. researchgate.net Consequently, compounds like 4-methyldibenzothiophene (B47821) and 4,6-dimethyldibenzothiophene (B75733) exhibit lower HDS reactivity compared to unsubstituted dibenzothiophene. researchgate.netresearchgate.net

| Compound | Relative HDS Reactivity | Primary Desulfurization Pathway |

| Dibenzothiophene (DBT) | High | DDS and HYD |

| This compound | Moderate | HYD favored over DDS |

| 4-Methyldibenzothiophene | Low | HYD |

| 4,6-Dimethyldibenzothiophene | Very Low | HYD |

Catalyst Active Site Conformation and Substrate Adsorption Modes in HDS

The conformation of the active sites on HDS catalysts and the mode of substrate adsorption are critical determinants of catalytic activity and selectivity. It is widely accepted that HDS reactions occur at coordinatively unsaturated sites (CUS), often referred to as sulfur vacancies, on the catalyst surface. sci-hub.seresearchgate.net The geometry of these active sites and the way the this compound molecule adsorbs onto them dictate which desulfurization pathway is favored.

Two primary adsorption modes are considered:

Flat Adsorption (π-adsorption): In this mode, the aromatic rings of the this compound molecule interact with the catalyst surface. This mode is generally favored for the HYD pathway. researchgate.netresearchgate.net Theoretical studies suggest that flat adsorption is energetically more favorable than perpendicular adsorption. researchgate.net

Perpendicular Adsorption (σ-adsorption): Here, the sulfur atom of the molecule binds directly to a metal atom at an active site. sci-hub.seresearchgate.net This mode is essential for the DDS pathway. However, steric hindrance from methyl groups, particularly in the 4- and 6-positions, can prevent this type of bonding. researchgate.net

The architecture of the active site, including the availability and accessibility of different types of sites, can be influenced by the catalyst preparation method and the support material used. nih.gov The flexibility of the active site coordination sphere can also play a role in accommodating different substrate conformations. nih.gov

Development and Characterization of HDS Catalysts

The development of highly active and selective catalysts is paramount for the efficient hydrodesulfurization of refractory sulfur compounds like this compound.

Molybdenum Disulfide (MoS2) Nanocluster Catalysts

Molybdenum disulfide (MoS₂) is a key component of conventional HDS catalysts. nih.gov Research has increasingly focused on the use of MoS₂ in nanocluster form to enhance catalytic performance. nih.govsemi.ac.cn The catalytic properties of MoS₂ nanoclusters are highly dependent on their size and morphology. nih.govdtu.dk

Scanning tunneling microscopy (STM) studies have revealed that the adsorption properties of MoS₂ nanoclusters towards dibenzothiophene vary dramatically with small changes in cluster size. nih.govsemi.ac.cn A critical size threshold of approximately 1.5 nm has been identified. nih.gov Below this threshold, MoS₂ nanoclusters tend to form sulfur vacancies at their corner sites, which exhibit a high affinity for binding dibenzothiophene. nih.govsemi.ac.cn In contrast, larger nanoclusters predominantly form sulfur vacancies at edge sites, which are less effective for binding sterically hindered molecules like substituted dibenzothiophenes due to steric constraints. nih.govsemi.ac.cn

The active sites on MoS₂ catalysts are located at the edges of the layered structure. nih.gov The introduction of defects, such as sulfur vacancies, is a key strategy to boost the catalytic activity of MoS₂. nih.gov The electronic properties of MoS₂ can also be tuned, for example, by creating mixed-phase materials containing both the semiconducting 2H phase and the metallic 1T phase, which can enhance H₂ dissociation, a crucial step in hydrogenation. nih.gov

| Catalyst Feature | Impact on HDS of this compound |

| Small MoS₂ Nanocluster Size (<1.5 nm) | Enhanced adsorption and reactivity due to corner site vacancies. nih.govsemi.ac.cn |

| Sulfur Vacancies | Act as active sites for adsorption and C-S bond cleavage. nih.gov |

| Mixed 1T/2H Phase MoS₂ | Increased hydrogenation activity. nih.gov |

Cobalt-Molybdenum Sulfide (B99878) (CoMoS) Catalyst Systems

Cobalt-molybdenum sulfide (CoMoS) catalysts supported on materials like alumina (B75360) (Al₂O₃) are the workhorses of industrial hydrodesulfurization. The transformation of dibenzothiophene (DBT) and its alkylated derivatives, including 2-MDBT, over CoMoS catalysts primarily proceeds through two parallel reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netresearchgate.net

The DDS pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the thiophenic ring without prior hydrogenation of the aromatic rings. researchgate.net In contrast, the HYD pathway involves the hydrogenation of one or both of the aromatic rings of the DBT molecule before the C-S bond is broken. researchgate.netnih.gov For sterically hindered molecules like 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT), the methyl groups can block access to the sulfur atom, making the DDS route more difficult. researchgate.net While specific studies on 2-MDBT are less common, the principles derived from its isomers like 4-MDBT are often applicable. For 4-MDBT, CoMo/Al₂O₃ catalysts typically favor the DDS route. mdpi.com The active sites for these reactions are located at the edges of the MoS₂ nanostructures, with cobalt atoms acting as promoters, creating what is known as the "CoMoS phase". researchgate.netjeiletters.org

The reaction network for the hydrodesulfurization of dibenzothiophene over MoS₂-based catalysts involves several key products. The direct desulfurization (DDS) pathway leads to the formation of biphenyl (B1667301) (BP). The hydrogenation (HYD) pathway is more complex, initially forming partially hydrogenated intermediates like tetrahydrodibenzothiophene (B100517) (THDBT) and hexahydrodibenzothiophene (HHDBT). These intermediates are then desulfurized to produce cyclohexylbenzene (CHB), bicyclohexyl (B1666981) (BCH), and other isomerized products. nih.gov

Role of Promoters and Support Materials in Enhancing Catalytic Performance

The performance of CoMoS catalysts is significantly influenced by the choice of promoters and support materials. Promoters like cobalt and nickel are crucial as they enhance the intrinsic activity of the MoS₂ phase. researchgate.netfrontiersin.org The formation of the "CoMoS" active phase at the edges of MoS₂ crystallites is key to high HDS activity. jeiletters.orgresearchgate.net Nickel-promoted catalysts (NiMo) generally exhibit higher hydrogenation activity compared to cobalt-promoted ones, making them more effective for the HYD pathway. mdpi.comfrontiersin.org

The support material plays a critical role in dispersing the active metal sulfides and can influence the catalytic properties through metal-support interactions. researchgate.net Alumina (Al₂O₃) is the most common support due to its mechanical strength and ability to provide high dispersion of the active phases. acs.org However, modifications to the support can further enhance performance. For example, using MgO-Al₂O₃ as a support can improve the interaction between the support and the active molybdenum species due to the basicity of MgO. jeiletters.org

Carbon-based materials are also being explored as supports. researchgate.net The microstructure of the carbon support (e.g., nanofibers, nanosheets) can influence the dispersion, promotion rate, and orientation of the CoMoS slabs, thereby affecting the catalytic activity and selectivity. researchgate.netmdpi.com For instance, a catalyst based on oxidized carbon nanofibers (CNF-ox) showed high activity, which was attributed to its high dispersion and cobalt promotion rate. researchgate.netmdpi.com The addition of elements like phosphorus or titanium to the catalyst formulation can also enhance activity by improving the dispersion of the active phase and modifying the acidity of the support. researchgate.netresearchgate.net

Table 1: Impact of Promoters and Supports on HDS Catalyst Performance

| Catalyst System | Promoter/Support Feature | Observed Effect on HDS | Reference |

|---|---|---|---|

| CoMo/Al₂O₃ | Standard industrial catalyst | Favors DDS for 4-MDBT | mdpi.com |

| NiMo/Al₂O₃ | Nickel promoter | Higher hydrogenation (HYD) activity | mdpi.comfrontiersin.org |

| CoMo/MgO-Al₂O₃ | MgO modified support | Improved metal-support interaction | jeiletters.org |

| CoMoS/Carbon | Carbon nanostructure support | Microstructure influences dispersion and selectivity | researchgate.netmdpi.com |

| CoMo/P₂O₅-Al₂O₃ | Phosphorus addition | Favored DDS pathway for DBT and 4-MDBT | researchgate.net |

| CoMo/Ti-HMS | Titanium-modified silica | Increased dispersion of active phases, higher activity | researchgate.net |

Deactivation Mechanisms: Poisoning Effects of Nitrogen Compounds on Catalyst Activity

The activity of CoMoS catalysts can be severely hindered by the presence of nitrogen-containing compounds in the fuel feed, a phenomenon known as catalyst poisoning. researchgate.netoil.gov.iq Nitrogen compounds, such as quinoline (B57606) (a basic nitrogen compound) and carbazole (B46965) (a non-basic nitrogen compound), compete with sulfur compounds for the same active sites on the catalyst surface. researchgate.netacs.org They often adsorb more strongly than the sulfur-containing molecules, thus inhibiting the HDS reaction. researchgate.netcapes.gov.br

Studies have shown that the hydrodesulfurization of alkylated DBTs like 4-MDBT and 4,6-DMDBT is significantly retarded by nitrogen compounds even at low concentrations (e.g., 50 ppm). researchgate.netcapes.gov.br Quinoline generally exhibits a stronger poisoning effect than carbazole. researchgate.netcapes.gov.br The poisoning mechanism involves the blockage of acidic sites on the catalyst, which are crucial for the hydrogenation pathway. researchgate.netcapes.gov.br For DBT, nitrogen compounds tend to suppress the HYD route more than the DDS route. researchgate.netcapes.gov.br However, for sterically hindered molecules like 4-MDBT, the opposite trend is observed, with the DDS pathway being more significantly suppressed. researchgate.netcapes.gov.brchalmers.se This is because the steric hindrance of the methyl groups already inhibits the DDS route, and the competitive adsorption of nitrogen compounds further exacerbates this effect. capes.gov.br

The inhibition effect is non-linear, showing a strong impact even at very low nitrogen concentrations. capes.gov.br The presence of a mixture of different nitrogen compounds can have a more severe inhibiting effect than individual compounds at the same total concentration. capes.gov.br

Oxidative Desulfurization (ODS) Processes for Sulfur Removal

Oxidative desulfurization (ODS) has emerged as a promising alternative or complementary technology to HDS, particularly for removing refractory sulfur compounds. This process involves the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be easily separated from the non-polar fuel phase by extraction or adsorption. hnu.edu.cn ODS can be carried out under milder operating conditions (lower temperature and pressure) compared to HDS. hnu.edu.cnacademie-sciences.fr

Electrochemical Oxidation Pathways of Dibenzothiophene Compounds

Electrochemical methods offer a clean and efficient way to drive the oxidation of dibenzothiophene compounds. researchgate.net Using a suitable anode material, such as a boron-doped diamond (BDD) electrode, DBT and its alkylated derivatives can be oxidized. researchgate.netub.edu The oxidation can proceed through two main pathways: a direct electrochemical oxidation at the anode surface and an indirect oxidation by reactive oxygen species, such as hydroxyl radicals, that are generated during water discharge at the anode. researchgate.net

The primary products of the electrochemical oxidation of DBT compounds are the corresponding sulfoxides and, upon further oxidation, sulfones. researchgate.net The specific product depends on the applied anodic potential. researchgate.net Studies on the electrochemical oxidation of a mixture of DBT, 4-MDBT, and 4,6-DMDBT have demonstrated the feasibility of this approach. ub.edu The oxidation of these planar compounds generally follows the reactivity sequence: DBT > 2-MDBT > 4,6-DMDBT, indicating that steric hindrance from the methyl groups can also affect the rate of oxidative processes. acs.org

Utilization of Peroxovanadium Compounds as Oxidizing Agents

Vanadium-based compounds are effective catalysts for ODS. In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), vanadium compounds form highly reactive peroxovanadium species. researchgate.net These species are capable of oxidizing refractory sulfur compounds like DBT and its derivatives to sulfones. researchgate.net

For example, a system using vanadyl acetylacetonate (B107027) (VO(acac)₂) as a catalyst in an ionic liquid medium has been shown to achieve high sulfur removal from a model oil containing DBT at room temperature. researchgate.net The ionic liquid acts as an extraction solvent for the sulfur compounds and the resulting sulfones. Similarly, V₂O₅ in the presence of H₂O₂ can form peroxovanadium compounds that effectively oxidize benzothiophene (B83047), dibenzothiophene, and 4,6-dimethyldibenzothiophene. researchgate.net The mechanism involves the protonation of a peroxo group to form a hydroxyl-peroxidovanadium(V) species, which then acts as the oxidizing agent. academie-sciences.fr

Application of Metal-Organic Frameworks (MOFs) as ODS Catalysts

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and abundant active metal centers make them highly promising catalysts for ODS. researchgate.netmdpi.com

Various MOFs have been investigated for the oxidative desulfurization of DBT and its alkylated derivatives. mdpi.com Zirconium-based MOFs like UiO-66 and its functionalized derivatives (e.g., UiO-66-NH₂, UiO-66-NO₂) have shown significant catalytic activity. acs.orgacs.orgnih.gov The functional groups on the organic linkers can modulate the electronic properties and catalytic activity of the MOF. For example, UiO-66-NO₂ was found to be highly efficient for the deep oxidative desulfurization of a model fuel containing DBT, 2-MDBT, and 4,6-DMDBT. acs.org The catalytic activity of these MOFs can also be influenced by their crystallinity and defect density. researchgate.net

Titanium- and vanadium-based MOFs have also demonstrated good ODS performance. mdpi.com For instance, MIL-47(V) has been shown to be an effective catalyst for the oxidation of DBT. mdpi.com MOFs can also be used as hosts for other catalytically active species, such as polyoxometalates, to create highly efficient hybrid catalysts. bcrec.id The reusability of MOF catalysts is a key advantage, although a gradual loss of activity can occur over multiple cycles. acs.org

Table 2: Performance of MOF Catalysts in Oxidative Desulfurization

| MOF Catalyst | Sulfur Compound(s) | Key Finding | Reference |

|---|---|---|---|

| UiO-66-NO₂ | DBT, 2-MDBT, 4,6-DMDBT | High removal efficiency (98.68% for DBT) | acs.org |

| UiO-66(Zr) | DBT, BT derivatives | Preparation method influences catalytic performance | nih.gov |

| UiO-66-NH₂ | Dibenzothiophene (DBT) | Effective catalyst for ODS of DBT | acs.org |

| MIL-47(V) | DBT, BT | Better performance for DBT oxidation than MIL-125(Ti) | mdpi.com |

Tungsten-Based Catalysts: Surface Species and Redox Properties

The efficacy of tungsten-based catalysts in the oxidative desulfurization (ODS) of fuels is intricately linked to the nature of tungsten species on the catalyst surface and their redox characteristics. Supported tungsten oxide catalysts, typically on materials like γ-alumina, are prominent in ODS research for their ability to oxidize dibenzothiophenic compounds, including this compound, in the presence of an oxidant such as hydrogen peroxide (H₂O₂). redalyc.orgscielo.org.mx

The catalytic activity is not uniform and depends heavily on the tungsten loading on the support material. redalyc.org At low tungsten concentrations, highly dispersed monomeric and polymeric tungsten oxide species are predominant. redalyc.orgmdpi.com As the tungsten loading increases, these species can aggregate into crystalline tungsten trioxide (WO₃). redalyc.org Research indicates that the catalytic activity for the oxidation of dibenzothiophenes increases with tungsten loading up to a certain point, beyond which the formation of a crystalline WO₃ phase leads to a decrease in activity. redalyc.org This suggests that the highly dispersed surface tungsten oxide species are more active than the bulk crystalline phase, likely due to a higher number of accessible active sites. redalyc.org The interaction between the tungsten oxide and the alumina support is crucial, with techniques like Raman spectroscopy and Temperature-Programmed Reduction (TPR-H₂) being used to identify the different surface species (e.g., tetrahedral and octahedral tungsten species). scielo.org.mxsci-hub.se

The redox properties of the tungsten species are also a key factor. Studies have shown that partially reduced tungsten catalysts exhibit significantly enhanced activity in ODS reactions. redalyc.orgscielo.org.mx These reduced catalysts can be prepared by treating the calcined catalyst in a hydrogen atmosphere. scielo.org.mx The presence of partially reduced tungsten species (with oxidation states lower than W⁶⁺) is believed to improve the efficiency of the oxidant, leading to a higher yield of sulfones—the oxidized form of sulfur compounds like this compound. redalyc.orgresearchgate.net The enhanced activity is attributed to the generation of Brønsted acid sites when W⁶⁺ species are replaced by tungsten cations with lower valency. mdpi.com This indicates that both the specific surface species and the oxidation state of tungsten are critical parameters for designing effective ODS catalysts.

Table 1: Effect of Tungsten Loading on Catalytic Activity in ODS of Dibenzothiophenes This table is generated based on findings reported for dibenzothiophene (DBT), a close structural analog of this compound.

| Tungsten Loading (% wt) | Predominant Surface Species | Relative Catalytic Activity | Reference |

| Low (< 8% wt) | Monomeric and polymeric WOx | Increasing with loading | redalyc.org |

| Medium (~17% wt) | Polymeric WOx, beginning of crystal formation | High | redalyc.org |

| High (> 20% wt) | Crystalline WO₃ | Decreasing with loading | redalyc.org |

Process Intensification through High Shear Mixing-Assisted Oxidative Desulfurization (MAOD)

Mixing-Assisted Oxidative Desulfurization (MAOD) represents a significant process intensification strategy for removing refractory sulfur compounds like this compound from liquid fuels. nih.govresearchgate.net The core principle of MAOD lies in overcoming the mass transfer limitations inherent in conventional biphasic ODS systems, which consist of an oil phase and an immiscible aqueous oxidant phase (e.g., hydrogen peroxide). researchgate.netresearchgate.net By employing a high-shear mixer, the MAOD process generates extremely fine and stable emulsions of the two phases. researchgate.net This dramatically increases the interfacial area available for the reaction, promoting molecular diffusion and accelerating the rate of oxidation. nih.gov

The enhanced contact between the fuel and the oxidant, often facilitated by a phase transfer agent (PTA), allows the oxidation of sulfur compounds to their corresponding sulfones to occur much more rapidly and at milder conditions, such as lower temperatures and atmospheric pressure, compared to traditional hydrodesulfurization (HDS). nih.govresearchgate.net Research on model fuels containing dibenzothiophene (DBT), a compound structurally similar to this compound, has demonstrated the effectiveness of MAOD. acs.org

Key operating parameters have a substantial impact on the efficiency of the MAOD process. Studies have shown that increasing the mixing speed and reaction temperature generally leads to higher sulfur conversion rates. researchgate.net For instance, in the oxidation of DBT using a phosphotungstic acid/H₂O₂ system, increasing the mixer speed from 5,000 to 10,000 rpm significantly enhanced the reaction rate. researchgate.net One study identified optimal conditions for DBT oxidation at a mixing speed of 10,000 rpm and a temperature of 70 °C, achieving 99% conversion in 30 minutes. acs.org These findings underscore the potential of MAOD to achieve deep desulfurization under intensified process conditions.

Table 2: Performance of MAOD under Various Conditions for Dibenzothiophene (DBT) This table presents data for DBT, which serves as a model compound for this compound.

| Catalyst System | Mixing Speed (rpm) | Temperature (°C) | Time (min) | Sulfur Conversion (%) | Reference |

| Sodium Phosphotungstate/H₂O₂ | 10,000 | 70 | 30 | 99 | acs.org |

| Phosphotungstic Acid/H₂O₂ | 10,000 | 40 | - | 100 | researchgate.net |

| Fe(VI)-SO₄²⁻/γ-Al₂O₃ | 8,704 | 51.26 | 14.43 | 93.68 | acs.org |

Synergistic Approaches: Extraction and Catalytic Oxidative Desulfurization (ECODS) using Ionic Liquids

A highly effective strategy for the removal of this compound is the synergistic combination of extraction and catalytic oxidative desulfurization (ECODS) using ionic liquids (ILs). ucl.ac.uk In this integrated process, ILs function as dual-role agents, acting simultaneously as extractants and catalysts. nih.gov This approach leverages the unique properties of ILs, such as their negligible vapor pressure, high thermal stability, and tunable solvent properties. mdpi.com

The ECODS process involves two main steps that occur concurrently in the same vessel. First, the IL selectively extracts the aromatic sulfur compounds, including this compound, from the non-polar fuel phase into the IL phase. nih.gov This extraction is driven by favorable interactions, such as π-π stacking, between the IL and the aromatic sulfur molecule. Subsequently, within the IL phase, the extracted sulfur compound is oxidized to its corresponding sulfone or sulfoxide (B87167). mdpi.com This oxidation is typically carried out using an oxidant like hydrogen peroxide and is often catalyzed by the IL itself, particularly acidic ILs or those incorporating metal catalysts. ucl.ac.uknih.gov The resulting sulfones exhibit much higher polarity than their parent thiophenic compounds, which makes them highly soluble in the IL phase and virtually insoluble in the fuel phase, thus preventing them from re-entering the cleaned fuel. mdpi.com

This synergistic action leads to very high desulfurization efficiencies under mild reaction conditions. ucl.ac.uk Studies have demonstrated near-complete removal of various dibenzothiophenic compounds, including alkyl-substituted ones like 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT), from model fuels. nih.gov Furthermore, the IL phase containing the oxidized sulfur compounds can be separated from the fuel phase, and the IL can be regenerated and recycled for multiple cycles without a significant loss in activity, which is a key advantage for developing a sustainable and green desulfurization process. nih.gov Deep eutectic solvents (DESs), which share many properties with ILs but are often cheaper and more environmentally benign, are also being explored for this application.

Table 3: Efficiency of Various Ionic Liquid Systems in ECODS This table includes data for various dibenzothiophenic compounds, illustrating the broad applicability of the method to molecules like this compound.

| Ionic Liquid System | Sulfur Compound | Desulfurization Rate (%) | Reference |

| N-carboxymethylpyridinium acetate (B1210297) | DBT | 99.8 | nih.gov |

| N-carboxymethylpyridinium acetate | 4,6-DMDBT | 95.4 | nih.gov |

| Iron(III) based dicationic IL | DBT | >99 | ucl.ac.uk |

| Dual Brønsted acidic deep eutectic solvent | DBT, 4-MDBT, 4,6-DMDBT | High |

Geochemical Applications of Methyldibenzothiophenes As Biomarkers

Thermal Maturity Assessment in Sedimentary Basins

The thermal maturity of a source rock is a critical factor in determining its potential for hydrocarbon generation. As organic matter is subjected to increasing temperature with burial depth, it undergoes a series of chemical transformations known as catagenesis. The extent of these reactions can be tracked using various molecular maturity parameters, among which those derived from methyldibenzothiophenes are particularly useful.

Methyldibenzothiophene Ratio (MDR) as a Geochemical Maturity Parameter

The Methyldibenzothiophene Ratio (MDR) is a widely used molecular maturity parameter based on the relative abundance of specific MDBT isomers. medwinpublishers.com It is calculated from the concentrations of 4-methyldibenzothiophene (B47821) (4-MDBT) and 1-methyldibenzothiophene (B47815) (1-MDBT) using the following formula:

MDR = [4-MDBT] / [1-MDBT] uio.no

This ratio is founded on the principle that the 4-MDBT isomer is more thermally stable than the 1-MDBT isomer. medwinpublishers.comuio.no During catagenesis, the less stable 1-MDBT isomer undergoes rearrangement to the more stable 4-MDBT isomer. medwinpublishers.com Consequently, the MDR increases with advancing thermal maturity. mdpi.com The MDR is particularly effective for assessing the maturity of source rocks containing Type II kerogen. researchgate.net

Correlation of MDR with Established Maturity Indices (e.g., Vitrinite Reflectance, Rock-Eval Tmax)

The reliability of the MDR as a maturity indicator is strengthened by its correlation with other established maturity parameters, such as vitrinite reflectance (%Ro) and Rock-Eval Tmax. Vitrinite reflectance is a primary method for determining the thermal maturity of sedimentary rocks, based on the optical properties of vitrinite, a maceral derived from woody plant tissue. Rock-Eval pyrolysis provides the Tmax value, which is the temperature at which the maximum rate of hydrocarbon generation occurs from the kerogen during pyrolysis.

Numerous studies have demonstrated a positive correlation between MDR and both vitrinite reflectance and Tmax. mdpi.comuni-kiel.de For instance, an empirical relationship has been established to calculate vitrinite reflectance from the MDR. researchgate.net While there can be scatter in the data, a general trend of increasing MDR with increasing %Ro and Tmax is consistently observed. researchgate.net However, it is important to note that the applicability of these correlations can be influenced by the type of organic matter and the specific geological setting. mdpi.com For example, in some cases, vitrinite reflectance estimations derived from MDR have been shown to overestimate maturity levels. researchgate.net

Table 1: Correlation of MDR with other maturity parameters in selected samples.

| Sample Location | MDR Range | Vitrinite Reflectance (%Rr) Range | Tmax (°C) Range | Source |

|---|---|---|---|---|

| Kozlu Formation, Zonguldak Basin | 5.08 - 18.77 | 0.89 - 1.17 | 457 - 466 | mdpi.com |

| Mamu Formation, Southeastern Nigeria | Not specified, but calculated %Rm from MDR ranged from 0.51 to 1.43 | 0.51 - 1.43 (calculated from MDR) | Not specified | scielo.org.co |

| Kupferschiefer, Polish Zechstein Basin | 2.2 - 7.2 | Calculated from MDR, showed good correlation with depth | Not specified | researchgate.net |

Isomerization Dynamics and Thermodynamic Stability of Methyldibenzothiophenes in Catagenesis

The utility of the MDR as a maturity parameter is fundamentally based on the principles of isomerization and thermodynamic stability. During the process of catagenesis, organic molecules undergo rearrangements to achieve a more stable energetic state. In the case of methyldibenzothiophenes, the isomers with a methyl group at the 4-position are thermodynamically more stable than those with a methyl group at the 1-position. researchgate.netncl.ac.uk

This difference in stability drives the isomerization of 1-MDBT to 4-MDBT as thermal stress increases. researchgate.net This conversion is a kinetically controlled process, meaning its rate is dependent on both temperature and time. As a result, the ratio of the more stable isomer to the less stable isomer progressively increases throughout the oil generation window. Molecular modeling studies have confirmed the greater thermodynamic stability of 4-MDBT compared to 1-MDBT. mdpi.com

Paleoenvironmental Reconstruction and Organic Facies Characterization

In addition to thermal maturity, the distribution of sulfur-containing aromatic compounds like dibenzothiophene (B1670422) and its methylated derivatives can provide crucial information about the depositional environment and the type of organic matter preserved in sediments.

Dibenzothiophene/Phenanthrene (B1679779) Ratios as Indicators of Depositional Environment

The ratio of dibenzothiophene (DBT) to phenanthrene (P), another polycyclic aromatic hydrocarbon, is a powerful tool for distinguishing between different depositional environments and source rock lithologies. geologyscience.ru Generally, high DBT/P ratios are associated with marine carbonate source rocks, while low ratios are characteristic of marine shales and most lacustrine rocks. scielo.org.cogeologyscience.ru This is because the availability of sulfur, which is necessary for the formation of dibenzothiophene, is typically higher in marine environments, particularly in carbonate settings, compared to freshwater lacustrine or terrigenous-dominated environments. mdpi.com

Table 2: Representative DBT/P Ratios and their Paleoenvironmental Interpretations.

| DBT/P Ratio | Depositional Environment/Lithology | Source |

|---|---|---|

| > 1 | Marine Carbonate | geologyscience.ru |

| < 1 | Marine and Lacustrine Shale | geologyscience.ru |

| 0.27 - 0.50 | Lacustrine (anoxic-suboxic) to Fluvial/Deltaic (oxic) | mdpi.com |

| 0.01 - 0.06 | Terrigenous Input (Type III Organic Matter) | scielo.org.co |

| < 0.1 | Continental Source Rocks | mdpi.com |

Interpretation of Oxic/Anoxic Conditions during Organic Matter Deposition

The presence and relative abundance of dibenzothiophenes can also be used to infer the redox conditions (oxic versus anoxic) of the water column and sediments at the time of deposition. The formation and preservation of organic sulfur compounds, including DBTs, are favored under anoxic (oxygen-deficient) conditions. scielo.org.co Therefore, a high relative abundance of DBTs in a source rock extract can be indicative of an anoxic depositional environment. scielo.org.co

Conversely, a low abundance of DBTs, often coupled with a high pristane/phytane (Pr/Ph) ratio, suggests more oxic (oxygen-rich) conditions, where sulfur is less available for incorporation into the organic matter. nih.gov The combination of the DBT/P ratio and the Pr/Ph ratio provides a more robust framework for interpreting the paleoenvironment. geologyscience.ru For instance, a low DBT/P ratio and a high Pr/Ph ratio would strongly suggest a terrestrial organic matter input under oxic conditions, typical of fluvial or deltaic environments. mdpi.comresearchgate.net

Distinguishing Organic Matter Input Sources (e.g., Terrestrial vs. Marine)

The distribution and relative abundance of methyldibenzothiophene (MDBT) isomers serve as valuable proxies for distinguishing the origin of organic matter in sedimentary rocks. The underlying principle is that different depositional environments, characterized by either terrestrial or marine organic input, foster distinct microbial communities and geochemical conditions that influence the formation and preservation of these sulfur-containing aromatic compounds.

Research has shown that the ratios of specific MDBT isomers can effectively differentiate between organic matter sourced from land plants (terrestrial) and that from aquatic organisms (marine). For instance, a high methyldibenzothiophene ratio (MDR), typically calculated as the ratio of 4-MDBT to 1-MDBT, is often associated with sediments rich in terrestrial organic matter, such as those found in freshwater lacustrine or fluvial-deltaic environments. searchanddiscovery.commdpi.com Conversely, lower MDR values are generally indicative of marine-derived organic matter. searchanddiscovery.com This is because the precursors and diagenetic pathways for MDBT formation differ between these environments.

The dibenzothiophene/phenanthrene (DBT/P) ratio is another powerful tool used in conjunction with MDBT data to further refine the interpretation of organic matter sources. Low DBT/P ratios are characteristic of terrestrial environments with significant input from land plants. pepris.comresearchgate.net In contrast, marine shales and carbonates, which are dominated by marine organic matter, typically exhibit higher DBT/P ratios. researchgate.netresearchgate.net The combination of these markers with others, such as the pristane/phytane (Pr/Ph) ratio, provides a more robust framework for source rock characterization. researchgate.netgov.nl.ca For example, high Pr/Ph ratios (>3.0) point towards terrestrial organic matter deposited under oxic conditions, while low ratios (<1.0) suggest anoxic conditions typical of many marine settings. mdpi.com

The following table summarizes the typical ranges of key biomarker ratios used to distinguish between terrestrial and marine organic matter input:

| Biomarker Ratio | Terrestrial Input | Marine Input |

| Methyldibenzothiophene Ratio (MDR) | High | Low |

| Dibenzothiophene/Phenanthrene (DBT/P) | Low | High |

| Pristane/Phytane (Pr/Ph) | >3.0 | <1.0 |

| C29/C27 Sterane Ratio | High | Low |

Facies Assessment in Diverse Sedimentary Environments (e.g., Freshwater, Saline, Hypersaline)

The isomeric distribution of methyldibenzothiophenes is highly sensitive to the salinity of the depositional environment, making it a powerful tool for assessing sedimentary facies ranging from freshwater to hypersaline conditions. The abundance of dibenzothiophenes, including MDBTs, generally increases with salinity, following the order of freshwater < saline < hypersaline facies. acs.org

In freshwater and brackish environments, the organic matter input is often dominated by terrestrial plants, leading to specific MDBT distribution patterns. High methyldibenzothiophene ratios (MDR) are frequently associated with freshwater depositional settings. searchanddiscovery.com This is complemented by other biomarker data, such as high pristane/phytane (Pr/Ph) ratios, which indicate oxic conditions often found in such environments. mdpi.com

As salinity increases towards normal marine conditions, the organic matter source typically shifts to a mix of terrestrial and marine, or predominantly marine, input. This change is reflected in the MDBT isomer ratios and other geochemical parameters. For example, the gammacerane (B1243933) index, which is a measure of water column stratification often linked to salinity, is typically low in freshwater to brackish settings and increases with salinity. mdpi.com

In hypersaline environments, such as restricted lagoons or evaporitic basins, the geochemical conditions are extreme, leading to unique biomarker signatures. Low methyldibenzothiophene ratios (MDR) are often found in oils derived from hypersaline source rocks. searchanddiscovery.com Furthermore, the presence and abundance of specific compounds like gammacerane can be indicative of hypersaline conditions. A gammacerane index greater than 0.3 is often suggestive of reducing and hypersaline environments. mdpi.com The analysis of methylated trimethyltridecylchromans (MTTCs) can also provide quantitative assessments of paleosalinity, with certain isomer ratios being characteristic of hypersaline conditions. researchgate.net

The following table illustrates the general trends of key biomarker ratios across different sedimentary environments:

| Sedimentary Environment | Methyldibenzothiophene Ratio (MDR) | Gammacerane Index (G/C30 Hopane) | Pristane/Phytane (Pr/Ph) |

| Freshwater | High | Low | >3.0 |

| Saline (Marine) | Intermediate to Low | Intermediate | <3.0 |

| Hypersaline | Low | >0.3 | <0.6 |

Petroleum System Analysis and Migration Tracing

Oil-Oil and Oil-Source Rock Correlation Utilizing Molecular Markers

Methyldibenzothiophenes (MDBTs) and their related compounds are powerful molecular markers for correlating crude oils to each other and to their parent source rocks. This is because the distribution of MDBT isomers is influenced by the type of organic matter, the lithology of the source rock (e.g., carbonate vs. shale), and the thermal maturity, all of which are key characteristics of a petroleum system. researchgate.netresearchgate.net

The methyldibenzothiophene ratio (MDR), calculated as 4-MDBT/1-MDBT, is a widely used parameter in correlation studies. researchgate.netresearchgate.net Different source rocks generate oils with distinct MDR values. For instance, oils originating from carbonate source rocks often exhibit different MDBT distribution patterns compared to those from clastic source rocks. researchgate.net The presence of a "V-pattern" in the MDBT isomers (4-methyl > 2-+3-methyl < 1-methyl) is often associated with carbonate source rocks, while a "stair-step" pattern (4-methyl > 2+3-methyl > 1-methyl) can indicate a siliciclastic source or higher maturity. researchgate.net

In addition to isomer ratios, the compound-specific isotope analysis of sulfur (δ34S) in MDBTs provides another robust tool for oil-source rock correlation. curtin.edu.au Oils and their source rocks often share similar δ34S signatures in their organosulfur compounds. Studies have shown that distinct groupings of oils and source rocks can be identified based on their δ34S values for dibenzothiophenes and methyldibenzothiophenes. curtin.edu.au For example, oils from certain fields have been successfully correlated with specific source rock formations based on their consistently enriched or depleted δ34S values. curtin.edu.au

The following table provides a hypothetical example of how MDBT ratios and δ34S values can be used for oil-source rock correlation:

| Sample | Methyldibenzothiophene Ratio (MDR) | δ34S of MDBTs (‰) | Correlation |

| Oil Seep A | 3.5 | -10.2 | Correlates with Source Rock X |

| Oil from Well B | 5.8 | -15.5 | Correlates with Source Rock Y |

| Source Rock X | 3.6 | -10.5 | Potential source for Oil Seep A |

| Source Rock Y | 5.9 | -15.8 | Potential source for Oil from Well B |

Tracing Hydrocarbon Migration and Accumulation Pathways in Reservoirs

The distribution of methyldibenzothiophene isomers can be systematically altered during the secondary migration of petroleum from the source rock to the reservoir. This phenomenon, known as geochromatography, allows geochemists to use MDBT ratios to trace hydrocarbon migration pathways and understand accumulation patterns. pepris.com

As oil migrates through carrier beds and into reservoirs, different isomers of MDBT can be preferentially adsorbed onto mineral surfaces, leading to a fractionation effect. pepris.com Generally, the absolute concentrations of dibenzothiophene (DBT), methyldibenzothiophene (MDBT), and dimethyldibenzothiophene (DMDBT) tend to decrease along the migration pathway. pepris.com

Specific isomer ratios have been identified as effective tracers for migration. For example, the 4-/1-MDBT ratio and the 2,4-/1,4-dimethyldibenzothiophene (DMDBT) ratio often decrease with increasing migration distance. searchanddiscovery.comscispace.com This is because the 1-MDBT and 1,4-DMDBT isomers are generally less thermodynamically stable and more polar, making them more prone to adsorption during migration. Conversely, ratios like (2,6+3,6)-/(1,4+1,6)-DMDBT may show an increasing trend along the migration path. pepris.com By mapping the spatial variations of these ratios in a series of oil samples from a basin, it is possible to infer the direction of oil filling and identify potential hydrocarbon kitchens. searchanddiscovery.commdpi.com

A hypothetical example of using MDBT ratios to trace hydrocarbon migration is presented in the table below:

| Well Location | Distance from Source (km) | 4-/1-MDBT Ratio | 2,4-/1,4-DMDBT Ratio |

| Well 1 (Proximal) | 5 | 6.2 | 3.8 |

| Well 2 (Mid-dip) | 15 | 4.5 | 2.7 |

| Well 3 (Distal) | 25 | 3.1 | 1.9 |

Differentiation of Crude Oils and Weathered Petroleum Residues

The isomeric distribution of methyldibenzothiophenes provides a valuable fingerprint for differentiating crude oils from various sources and for identifying weathered petroleum residues, such as those found in oil spills and tar balls. bsee.govacs.orgsrce.hr Crude oils from different geographical regions and source rocks often exhibit distinct relative ratios of MDBT isomers. bsee.gov This allows for the use of these ratios as markers to distinguish between different oil types. bsee.gov

When crude oil is released into the environment, it undergoes weathering processes, including evaporation, dissolution, and biodegradation, which alter its chemical composition. bsee.govbsee.gov While lighter hydrocarbons are lost during weathering, the more resistant compounds, such as MDBTs, can persist. bsee.govsrce.hr The relative ratios of certain MDBT isomers have been observed to remain remarkably consistent even in weathered oil samples. bsee.gov For example, a study of weathered oils found a consistent relative ratio of 1.00:0.76:0.28 for 4-MDBT, 2-/3-MDBT, and 1-MDBT, respectively. bsee.gov This stability makes MDBT isomer ratios a reliable tool for correlating weathered residues back to their source oil. bsee.govacs.org

In contrast, refined petroleum products often have a different MDBT profile compared to crude oils due to the refining processes they undergo. researchgate.net For instance, some bunker fuels have an unusually high 2-/3- to 4-MDBT ratio of around 1.0, which is not typical for most crude oils. researchgate.net This difference can be used to distinguish between pollution from crude oil and that from refined products.

The following table provides a conceptual comparison of MDBT profiles in fresh crude oil, weathered oil, and a refined product:

| Sample Type | 4-MDBT:2-/3-MDBT:1-MDBT Ratio | Key Characteristics |

| Fresh Crude Oil | Variable (e.g., 1.00:0.65:0.35) | Reflects source and maturity |

| Weathered Crude Oil | Consistent with source (e.g., 1.00:0.76:0.28) | Depleted in lighter compounds, but MDBT ratio is stable |

| Refined Product (Bunker Fuel) | Distinct (e.g., low 4-MDBT, high 2-/3-MDBT) | Altered by refining processes |

Indicating Microbial Degradation in Oil Samples through Isomeric Distribution Alterations

The microbial degradation of crude oil in reservoirs or in the environment can significantly alter its chemical composition. Bacteria preferentially consume certain types of hydrocarbons, leading to characteristic changes in the distribution of various compound classes. The isomeric distribution of methyldibenzothiophenes can serve as an indicator of the extent of microbial degradation. researchgate.net

While MDBTs are generally more resistant to biodegradation than n-alkanes and some other aromatic compounds, they are not entirely immune. researchgate.net Different isomers of MDBT can be degraded at different rates by microorganisms. This selective degradation can alter the original isomer ratios present in the oil. For example, in some biodegraded oil samples, a noticeable depletion of certain C1-dibenzothiophene peaks can be observed in gas chromatograms. researchgate.net

The alteration of MDBT isomer ratios due to biodegradation can be used to assess the level of microbial activity an oil has been subjected to. For instance, a change in the 2-/3- to 4-MDBT ratio from what is expected for a given source rock maturity could suggest post-accumulation alteration by microbes. researchgate.net It is important to consider these potential alterations when using MDBT ratios for correlation and maturity assessment, as biodegradation can overprint the original geochemical signatures. The study of how microbial degradation affects specific isomers is an ongoing area of research, with the potential to provide more detailed insights into the processes occurring in petroleum reservoirs and contaminated environments. d-nb.infonih.govnih.gov

The following table illustrates a hypothetical scenario of how MDBT ratios might change with increasing levels of microbial degradation:

| Degradation Level | n-Alkanes | Pristane/Phytane | 4-/1-MDBT Ratio |

| Non-degraded | Present | Normal | 5.0 |

| Slightly Degraded | Partially depleted | Normal | 4.8 |

| Moderately Degraded | Absent | Depleted | 4.2 |

| Heavily Degraded | Absent | Absent | 3.5 |

Computational and Theoretical Studies on 2 Methyldibenzothiophene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of 2-methyldibenzothiophene chemistry.

DFT calculations have been instrumental in unraveling the complex reaction mechanisms involving this compound, particularly in the context of hydrodesulfurization (HDS), a critical process in the petroleum industry for removing sulfur from fuels. The HDS of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives like 2-MDBT typically proceeds via two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.net DFT studies have shown that the HYD route is generally more exergonic than the DDS route. researchgate.net The presence and position of the methyl group, as in 2-MDBT, significantly influence the reaction energetics, with refractory compounds (those difficult to desulfurize) exhibiting higher activation energies. researchgate.net

Theoretical investigations have detailed the energetic profiles of both HDS routes, identifying key intermediates and transition states. For instance, the initial hydrogenation of the benzene (B151609) ring in the HYD pathway can be a highly endergonic step due to the loss of aromaticity. researchgate.net DFT has also been used to study the pyrolysis of dibenzothiophene, revealing that the reaction can be initiated by H-migration or S-C bond rupture, leading to various sulfur-containing and sulfur-free products through complex reaction networks. acs.org

Furthermore, DFT has been applied to understand the gas-phase formation mechanisms of dibenzothiophenes. Studies have explored the reaction of benzothiophene (B83047) with radicals like the cyclopentadienyl (B1206354) radical (CPDyl), postulating several pathways that lead to the formation of methylated dibenzothiophenes. mdpi.com These calculations help to predict the most energetically favorable routes for the formation of compounds like 1-methyl-DBT and 4-methyl-DBT, providing insights into their potential formation during high-temperature processes. mdpi.com

The interaction between 2-MDBT and the catalyst surface is a crucial first step in any catalytic process. DFT calculations have been employed to study the adsorption of dibenzothiophene and its methylated derivatives on catalyst surfaces, such as Molybdenum disulfide (MoS₂), which is a common HDS catalyst. researchgate.net These studies explore various adsorption configurations, typically "flat" (π-adsorption of the aromatic rings) and "perpendicular" (σ-adsorption through the sulfur atom).

Calculations have indicated that for dibenzothiophene and its derivatives, flat adsorption is often more energetically favorable. researchgate.net The position of the methyl group can influence the adsorption energy and preferred configuration. For instance, in a flat adsorption mode, this compound may interact similarly to unsubstituted dibenzothiophene. researchgate.net However, in perpendicular adsorption modes, steric hindrance from methyl groups can play a significant role, potentially hindering the direct interaction of the sulfur atom with the catalyst surface. researchgate.net The table below summarizes representative findings on the adsorption behavior of dibenzothiophene derivatives.

| Compound | Catalyst Surface Model | Adsorption Mode | Key DFT Finding |

|---|---|---|---|

| Dibenzothiophene (DBT) | MoS₂ Nanocluster | Flat vs. Perpendicular | Flat adsorption is energetically more favorable than perpendicular adsorption. researchgate.net |

| Methyl-substituted DBTs | MoS₂ Nanocluster | Flat | Methyl groups in positions like 2, 3, 7, and 8 have minimal hindrance effect on flat adsorption. researchgate.net |

| 4-Methyl- and 4,6-Dimethyl-DBT | MoS₂ Nanocluster | Perpendicular | Methyl groups in positions 4 and 6 can sterically hinder the bonding of the sulfur atom to the catalyst. researchgate.net |

| Hydrogenated DBTs | MoS₂ Nanocluster | Perpendicular | Increased saturation of the rings can reduce steric hindrance and favor perpendicular binding. researchgate.net |

Molecular Electrostatic Potential (MEP) is a valuable tool derived from computational chemistry that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map provides a visual representation of the charge distribution around a molecule, where different colors denote different potential values. Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, as they are electron-rich, while regions of positive potential (colored blue) are prone to nucleophilic attack, indicating electron-poor areas. nih.govresearchgate.net

For a molecule like this compound, an MEP analysis would predict the likely sites of interaction. The sulfur atom, with its lone pairs of electrons, and the π-systems of the aromatic rings are expected to be regions of negative electrostatic potential, making them attractive to electrophiles. Conversely, the hydrogen atoms would exhibit positive potential. The methyl group at the 2-position would slightly alter the charge distribution compared to the parent dibenzothiophene molecule due to its electron-donating inductive effect. This modification can influence the reactivity of the adjacent aromatic ring. MEP analysis is crucial for understanding interactions in processes like HDS, where the molecule interacts with acidic sites on the catalyst, and for predicting the outcomes of various chemical reactions. nih.govresearchgate.net

DFT calculations provide detailed information about the electronic structure of this compound, including its molecular orbitals, bond characteristics, and charge distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that govern many chemical reactions. bhu.ac.inresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For thiophene-based compounds, the HOMO is often characterized by π-orbitals delocalized over the aromatic system and the sulfur atom, while the LUMO is typically a π* anti-bonding orbital. mdpi.com In 2-MDBT, the presence of the methyl group, an electron-donating group, would be expected to raise the energy of the HOMO, potentially making it more reactive towards electrophiles compared to unsubstituted dibenzothiophene.

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can provide further insights into the specific bonding interactions, such as the nature of the C-S and C-C bonds within the thiophene (B33073) and benzene rings, and the charge delocalization throughout the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of simulation techniques that can describe the dynamic behavior and thermodynamic properties of molecules. gromacs.org

Molecular modeling is used to perform thermodynamic analyses of different isomers of methyldibenzothiophene. The relative stability of isomers is a key factor in determining their distribution in natural sources like crude oil and their behavior in chemical processes. Theoretical calculations of thermodynamic properties such as the Gibbs free energy of formation (ΔGf°) can predict the most stable isomers. scielo.brnih.gov

For methyldibenzothiophenes, studies have shown that the thermodynamic stability generally follows the order 4-MDBT > 2-MDBT > 3-MDBT > 1-MDBT. Computational studies can explore the isomerization pathways between these forms, calculating the activation energies required for the transformation from one isomer to another. nih.gov This information is crucial for understanding how the isomeric distribution might change under thermal stress, such as during geological maturation or industrial processing. scielo.br Molecular dynamics simulations can further explore the conformational space and the equilibrium between different conformers of a single isomer. mdpi.com

The table below presents a hypothetical representation of thermodynamic data for methyldibenzothiophene isomers, illustrating the type of information that can be obtained from computational studies.

| Isomer | Relative Gibbs Free Energy (kJ/mol) | Predicted Thermodynamic Stability Order |

|---|---|---|

| 1-Methyldibenzothiophene (B47815) | +X | 4th |

| This compound | +Y (Y < X) | 2nd |

| 3-Methyldibenzothiophene | +Z (Y < Z < X) | 3rd |

| 4-Methyldibenzothiophene (B47821) | 0 (Reference) | 1st |

Note: The values X, Y, and Z are placeholders to illustrate the concept of relative stability. The stability order is based on established geochemical principles.

Structure-Reactivity Relationships in Heterogeneous Catalysis

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-reactivity relationships of this compound (2-MDBT) in heterogeneous catalysis, primarily in the context of hydrodesulfurization (HDS). These studies explore how the molecular structure of 2-MDBT and its derivatives influences their interaction with catalyst surfaces and subsequent reaction pathways.

A key area of investigation is the adsorption of dibenzothiophene (DBT) and its methylated analogues, including 2-MDBT, onto catalyst surfaces like molybdenum disulfide (MoS₂). The mode of adsorption is critical in determining the reaction pathway. Two primary adsorption modes are considered:

Flat Adsorption (π-coordination): In this mode, the molecule adsorbs parallel to the catalyst surface, interacting through the π-system of the aromatic rings.

Perpendicular Adsorption (σ-coordination): Here, the molecule adsorbs in an upright orientation, with the sulfur atom binding directly to a metal site on the catalyst.

DFT calculations have shown that for molecules like DBT and its methyl-substituted derivatives, flat adsorption is generally more energetically favorable. researchgate.net This is attributed to the interactions of the sulfur atom and the aromatic rings with the molybdenum atoms on the catalyst surface. researchgate.net

The position of the methyl group significantly influences the reactivity of the molecule. While methyl groups at the 2- and 8-positions (as in 2,8-dimethyldibenzothiophene) have a minimal effect on the flat adsorption mode, methyl groups at the 4- and 6-positions can introduce steric hindrance. researchgate.net This hindrance can be particularly significant in the perpendicular adsorption mode, potentially impeding the direct interaction of the sulfur atom with the catalyst surface. researchgate.net However, hydrogenation of one or both aromatic rings can alter the planarity of the molecule, which may reduce steric hindrance and facilitate the perpendicular binding of the sulfur atom to the catalyst. researchgate.net

The hydrodesulfurization of DBT and its derivatives is understood to proceed via two main pathways:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds without prior hydrogenation of the aromatic rings. The main product of this route is biphenyl (B1667301). researchgate.net

Hydrogenation (HYD): In this pathway, one of the aromatic rings is first hydrogenated, followed by the cleavage of the C-S bonds. This route leads to the formation of tetrahydrodibenzothiophene (B100517) (THDBT) as an intermediate. researchgate.net

Each of these pathways is associated with a specific adsorption mode. The DDS route is typically linked to the perpendicular adsorption of the sulfur atom, while the HYD route is associated with the flat adsorption of the molecule. researchgate.net

Computational studies have provided insights into the energetics of these pathways. For instance, DFT calculations on the HDS of thiophene over a ReS₂ (001) surface indicated that the direct desulfurization mechanism is kinetically less favorable. researchgate.net Microkinetic modeling of thiophene HDS on MoS₂ catalysts has shown that the dominant reaction route can be temperature-dependent. osti.gov At lower temperatures (500–600 K), the HYD pathway is favored, while at higher temperatures (above 650 K), the DDS route becomes more competitive or even dominant. osti.gov

The electronic properties of the sulfur-containing molecule also play a crucial role in its reactivity. The electron-donating nature of alkyl groups, such as the methyl group in 2-MDBT, can influence the electronic structure of the molecule and its interaction with the catalyst. scispace.com

The table below summarizes key findings from computational studies on the adsorption and reactivity of dibenzothiophene derivatives in heterogeneous catalysis.

| Compound | Adsorption Mode | Key Findings |

| Dibenzothiophene (DBT) | Flat (more favorable), Perpendicular | Flat adsorption is driven by interactions of the S atom and aromatic rings with the catalyst. researchgate.net |

| 4-Methyldibenzothiophene (4-MDBT) | Flat, Perpendicular | Methyl group at the 4-position can sterically hinder perpendicular adsorption. researchgate.net |

| 2,8-Dimethyldibenzothiophene | Flat | Methyl groups at the 2- and 8-positions have minimal impact on flat adsorption. researchgate.net |

| 4,6-Dimethyldibenzothiophene (B75733) (4,6-DMDBT) | Flat, Perpendicular | Methyl groups at the 4- and 6-positions can sterically hinder perpendicular adsorption. researchgate.net It is known to be one of the least reactive compounds in HDS. scispace.com |

Advanced Analytical Techniques for Characterization and Quantification of 2 Methyldibenzothiophene

Chromatographic-Mass Spectrometric Methodologies

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 2-methyldibenzothiophene, offering unparalleled separation and detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS), including Selective Ion Monitoring (SIM) and Quadrupole Time-of-Flight (QTOF-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of this compound and its isomers. jyu.fiwindows.net In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the chromatographic column before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that aids in the identification of the compound. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 198. nih.gov

To enhance the sensitivity and selectivity of the analysis, especially in complex matrices, selective ion monitoring (SIM) mode is often utilized. jyu.ficedre.fr Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte. For this compound, the primary ion monitored is typically the molecular ion at m/z 198, with a secondary ion at m/z 194 also being used for confirmation. cedre.fr This approach significantly improves the signal-to-noise ratio, allowing for lower detection limits. researchgate.net

For even more demanding analytical challenges, such as the differentiation of isomers or the analysis of trace levels in highly complex samples, gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS) offers significant advantages. researchgate.netwbea.org QTOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the detected ions with high accuracy. researchgate.net This capability is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. Furthermore, the full-scan data acquired by QTOF-MS allows for retrospective analysis of the sample for other compounds of interest without the need for re-injection. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Setting | Source |

|---|---|---|

| Monitored Ions (SIM) | m/z 198, 194 | cedre.fr |

| Top Peak (m/z) | 198 | nih.gov |

| Second Highest Peak (m/z) | 197 | nih.gov |

| Third Highest Peak (m/z) | 199 | nih.gov |

| Retention Time | 20.23 min | cedre.fr |

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF-MS)

Ultra-high performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI) and quadrupole time-of-flight mass spectrometry (Q-TOF-MS) represents another powerful tool for the analysis of this compound and related compounds. mdpi.comrsc.org This technique is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS.

In UHPLC, the separation is achieved in the liquid phase under high pressure, allowing for faster analysis times and improved resolution compared to conventional HPLC. The eluent from the UHPLC column is then introduced into the ESI source, where the analytes are ionized before entering the Q-TOF mass spectrometer. ESI is a soft ionization technique that typically results in the formation of protonated molecules or adducts, with minimal fragmentation. chromatographyonline.com

The Q-TOF-MS provides high-resolution and accurate mass measurements, which are crucial for the unambiguous identification of the target compounds. ub.edu The combination of UHPLC separation with high-resolution mass spectrometry allows for the confident identification and quantification of this compound even in the presence of a multitude of other components. nih.gov This method has been successfully applied to the identification of various constituents in complex mixtures, demonstrating its utility for the analysis of compounds like this compound in challenging samples. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.netweebly.com NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific NMR data for this compound was not explicitly detailed in the search results, the principles of NMR analysis can be applied. A ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings and the methyl group. The chemical shifts of these signals would be influenced by their position on the molecule. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the structure. weebly.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and confirm the substitution pattern of the methyl group on the dibenzothiophene (B1670422) skeleton. nih.gov These techniques are crucial for distinguishing between different isomers of methyldibenzothiophene. researchgate.net

Raman Spectroscopy for Surface Species Identification in Catalysis

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and molecular vibrations of materials. dbc.wroc.pl In the context of this compound hydrodesulfurization, it is invaluable for identifying the various species present on the surface of a catalyst. dbc.wroc.plnih.gov This technique can distinguish between different tungsten oxide species on a catalyst's surface, which is crucial for understanding their respective roles in the oxidative desulfurization (ODS) process. scielo.org.mx

Researchers have employed Raman spectroscopy to characterize the surface oxide species on tungsten-based catalysts used for the ODS of dibenzothiophene compounds. scielo.org.mx By correlating the Raman spectra with the catalyst's activity, it was determined that certain surface tungsten oxide species are more active than others. scielo.org.mx For instance, in studies involving tungsten oxide on an alumina (B75360) support, Raman spectroscopy, in conjunction with other techniques, revealed that crystalline WO₃ phases were less active than the highly dispersed surface tungsten oxide species. scielo.org.mx The technique has also been used to study the evolution of catalytic species during the ODS reaction under operando conditions, providing real-time insights into the catalyst's structural changes. researchgate.net

In studies of CoMo/Al₂O₃–MgO catalysts, Raman spectroscopy, combined with UV-vis diffuse reflectance spectroscopy, demonstrated that the addition of MgO helped to highly disperse Mo and Co species and inhibit the formation of inactive phases. researchgate.net This leads to the formation of new, active forms of Mo species on the catalyst surface, thereby enhancing HDS activity. researchgate.net

Electrochemical and Surface Science Characterization

A combination of electrochemical and surface science techniques provides a holistic understanding of the catalytic processes involving this compound, from its electrochemical behavior to the elemental and structural properties of the catalysts involved.